molecular formula C7H14N2OS B15230584 3-(Thietan-3-ylamino)butanamide

3-(Thietan-3-ylamino)butanamide

Cat. No.: B15230584
M. Wt: 174.27 g/mol
InChI Key: GZFXXPJZYVNLNY-UHFFFAOYSA-N
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Description

3-(Thietan-3-ylamino)butanamide is a synthetic organic compound featuring a thietane ring (a four-membered sulfur-containing heterocycle) conjugated with a butanamide moiety. The thietane ring contributes to conformational rigidity, enhancing binding affinity to biological targets, while the butanamide group facilitates solubility and metabolic stability . This compound is hypothesized to exhibit bioactivity in antimicrobial, antiviral, or central nervous system (CNS)-related pathways, based on the properties of its structural analogs .

Properties

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

3-(thietan-3-ylamino)butanamide

InChI

InChI=1S/C7H14N2OS/c1-5(2-7(8)10)9-6-3-11-4-6/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

GZFXXPJZYVNLNY-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)NC1CSC1

Origin of Product

United States

Preparation Methods

The synthesis of 3-(Thietan-3-ylamino)butanamide can be achieved through several methods. One common approach involves the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity.

Chemical Reactions Analysis

3-(Thietan-3-ylamino)butanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Thietan-3-ylamino)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)butanamide involves its interaction with specific molecular targets and pathways. The thietane ring’s strained structure makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition or activation of enzymes and other proteins, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The following table summarizes key structural analogs of 3-(Thietan-3-ylamino)butanamide, their biological activities, and research findings:

Compound Name Core Structure Key Pharmacological Activities Research Findings References
3-Amino Thietane Thietane + amino group Antimicrobial, Anticancer Exhibits moderate activity against Staphylococcus aureus (MIC: 8 µg/mL) .
3-oxo-2-Phenylbutanamide Butanamide + phenyl group Amphetamine synthesis precursor Used as a forensic marker for illicit drug synthesis; no direct bioactivity reported .
N-(4-fluorophenyl)-butanamide Butanamide + fluorophenyl group CNS modulation (hypothetical) Structural similarity to opioid receptor ligands; unconfirmed activity .
Phthalimide-butanamides Butanamide + phthalimide Variable (Anticancer, Anti-inflammatory) Activity depends on substituents; e.g., hydroxy groups enhance solubility .

Key Structural and Functional Differences

  • Thietane Ring vs.
  • Amide Group Positioning: The terminal amide in this compound may enhance hydrogen-bonding interactions with enzymes or receptors, unlike N-alkylated butanamides (e.g., N-(4-fluorophenyl)-butanamide), which prioritize lipophilicity .
  • Sulfur vs.

Pharmacokinetic Considerations

  • Metabolic Stability : Sulfur-containing heterocycles are prone to oxidation, which could shorten half-life compared to phthalimide-butanamides .

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